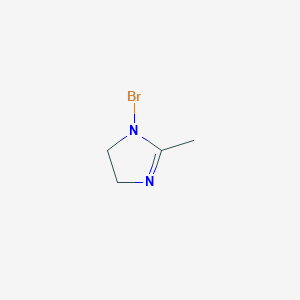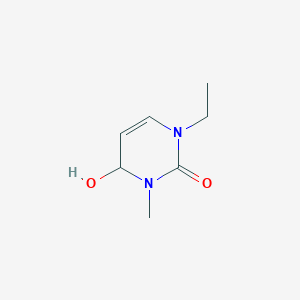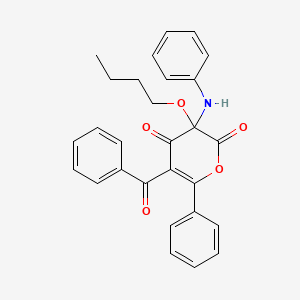![molecular formula C8H7ClN4O8S B14567445 N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide CAS No. 61496-87-5](/img/structure/B14567445.png)
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a chloromethanesulfonyl group, dinitrophenyl group, and a methylnitramide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide typically involves multiple steps. One common method starts with the preparation of chloromethanesulfonyl chloride, which is then reacted with 2,6-dinitrophenylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ether, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic and reactive nature of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-phenylnitramide
- Chloromethanesulfonyl chloride
- 2-Chloroethanesulfonyl chloride
Uniqueness
N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.
Properties
CAS No. |
61496-87-5 |
|---|---|
Molecular Formula |
C8H7ClN4O8S |
Molecular Weight |
354.68 g/mol |
IUPAC Name |
N-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]-N-methylnitramide |
InChI |
InChI=1S/C8H7ClN4O8S/c1-10(13(18)19)8-6(11(14)15)2-5(22(20,21)4-9)3-7(8)12(16)17/h2-3H,4H2,1H3 |
InChI Key |
IEXVEAYKWPPGLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14567374.png)
![5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B14567383.png)
![Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)](/img/structure/B14567384.png)

![N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14567401.png)






